5beta-4,5-Dihydro Prednisolone 21-Acetate is a synthetic glucocorticoid belonging to the class of corticosteroids. It is derived from prednisolone, which is itself a potent anti-inflammatory and immunosuppressive agent. The compound is characterized by the addition of a 21-acetate group and the reduction of the double bond between carbons 4 and 5 in the steroid nucleus, which alters its pharmacological properties compared to its parent compound. This modification enhances its efficacy in treating various inflammatory and autoimmune disorders.
5beta-4,5-Dihydro Prednisolone 21-Acetate can be synthesized through chemical processes involving precursors such as prednisone acetate. It is not typically found in nature but is produced in laboratory settings for pharmaceutical applications.
This compound falls under the category of steroids, specifically corticosteroids, which are used for their anti-inflammatory and immunosuppressive properties. It is classified as a synthetic glucocorticoid.
The synthesis of 5beta-4,5-Dihydro Prednisolone 21-Acetate typically involves several key steps:
The entire synthesis can be performed in a one-pot method, which streamlines the process and minimizes waste production, making it more environmentally friendly compared to traditional methods .
The molecular formula for 5beta-4,5-Dihydro Prednisolone 21-Acetate is , with a molecular weight of approximately 404.497 g/mol .
The primary reactions involved in synthesizing 5beta-4,5-Dihydro Prednisolone 21-Acetate include:
These reactions are crucial for achieving the desired chemical structure and enhancing biological activity.
The use of high-performance liquid chromatography (HPLC) allows for monitoring reaction progress and ensuring that raw material content decreases below specified thresholds (typically less than 0.5%) during each step .
The mechanism by which 5beta-4,5-Dihydro Prednisolone 21-Acetate exerts its effects involves binding to glucocorticoid receptors present in various tissues. This binding leads to:
These actions contribute to its therapeutic efficacy in treating conditions such as asthma, allergies, and autoimmune diseases.
The melting point and specific optical rotation are critical parameters that can be determined experimentally to characterize the compound further.
5beta-4,5-Dihydro Prednisolone 21-Acetate has several scientific uses:
This compound represents an important tool in both clinical settings and research laboratories due to its well-defined mechanisms of action and therapeutic potential against various diseases.
Systematic Nomenclature:The compound is formally designated as:(8S,9S,10R,11S,13S,14S,17R)-21-(Acetyloxy)-11,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthrene-3,20-dione. This IUPAC name specifies:
Molecular Formula & Properties:
Table 1: Structural Comparison with Parent Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences from 5β-4,5-Dihydro Prednisolone 21-Acetate |
---|---|---|---|
Prednisolone [3] | C21H28O5 | 360.44 | Δ1,4-diene in Ring A; C21-free alcohol |
Prednisolone 21-Acetate [4] [5] | C23H30O6 | 402.48 | Δ1,4-diene in Ring A |
5β-4,5-Dihydro Prednisolone 21-Acetate | C23H32O6 | 428.50 | Saturated C4-C5 single bond (5β-H); Δ1 bond retained |
Classification & SAR Context:This derivative belongs to the "dihydrocortisol" structural family, distinguished by A-ring saturation. The 5β-reduction:
Synthetic Drivers (1950s-1970s):The synthesis of 5β-dihydro glucocorticoids emerged from concerted efforts to:
Table 2: Key Historical Milestones in Relevant Steroid Derivative Development
Timeframe | Development | Impact on 5β-4,5-Dihydro Derivatives Research |
---|---|---|
1950s | Synthesis of Prednisolone (Δ1-cortisol) [3] [6] | Established core scaffold for subsequent hydrogenation/modification |
Early 1960s | Characterization of hepatic steroid Δ4-reductases [8] | Rationalized metabolic instability of Δ4-steroids; Motivated dihydro analog synthesis |
1970s | Systematic synthesis & screening of 5α/5β-dihydro glucocorticoids [10] | Demonstrated reduced systemic side effects but variable anti-inflammatory retention |
1982 | Formalization of "Antedrug" concept [2] | Provided pharmacological framework for evaluating C21-ester dihydro derivatives (e.g., targeted local activity) |
Late 1980s-90s | Synthesis of complex steroidal antedrugs (e.g., 16-carboxylates) [2] | Diversified approaches beyond A-ring reduction; Contextualized 5β-C21-acetates within broader design strategies |
Pharmacological Optimization Rationale:5β-4,5-Dihydro Prednisolone 21-Acetate epitomizes two synergistic optimization strategies:
While largely a research compound rather than a clinically developed drug, its study underlines the iterative quest in steroid chemistry to optimize therapeutic indices through deliberate structural perturbation informed by evolving understanding of glucocorticoid receptor pharmacology and steroid metabolism [2] [6] [10].
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: